4-Hydroxy-3-methoxybenzohydrazide

Tyrosinase inhibition Skin-whitening agents Hydrazone SAR

4-Hydroxy-3-methoxybenzohydrazide (CAS 100377-63-7), also known as vanillic acid hydrazide, is a benzohydrazide derivative of vanillic acid with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. The compound bears a hydrazide functional group (-CONHNH₂) at the para position relative to a hydroxyl group (-OH) and a methoxy group (-OCH₃) at the meta position on the aromatic ring.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 100377-63-7
Cat. No. B034867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxybenzohydrazide
CAS100377-63-7
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NN)O
InChIInChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12)
InChIKeyAWVJTGNFMZKXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methoxybenzohydrazide (CAS 100377-63-7): Chemical Identity, Physicochemical Profile, and Core Research Positioning


4-Hydroxy-3-methoxybenzohydrazide (CAS 100377-63-7), also known as vanillic acid hydrazide, is a benzohydrazide derivative of vanillic acid with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . The compound bears a hydrazide functional group (-CONHNH₂) at the para position relative to a hydroxyl group (-OH) and a methoxy group (-OCH₃) at the meta position on the aromatic ring [1]. It is a white crystalline powder with a melting point of 213–216 °C and a predicted density of 1.307 g/cm³ . Its primary documented role in the scientific literature is as a key synthetic intermediate for constructing hydrazone and heterocyclic compound libraries with demonstrated enzyme-inhibitory and antihyperglycemic activities [2][3].

Why Vanillic Acid, Vanillin, or Unsubstituted Benzohydrazide Cannot Simply Replace 4-Hydroxy-3-methoxybenzohydrazide in Synthesis or Bioassay Programs


The presence of the hydrazide moiety (-CONHNH₂) in 4-hydroxy-3-methoxybenzohydrazide fundamentally alters its reactivity, hydrogen-bonding capacity, and biological target engagement compared to its closest structural analogs. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) lacks the terminal nucleophilic amine required for Schiff base condensation with aldehydes, a reaction essential for constructing hydrazone libraries [1]. Vanillin (4-hydroxy-3-methoxybenzaldehyde) possesses an electrophilic carbonyl rather than the nucleophilic hydrazide, reversing the polarity of derivatization reactions [2]. Unsubstituted benzohydrazide lacks the 4-hydroxy-3-methoxy substitution pattern that provides both antioxidant electron-donating capacity and hydrogen-bonding anchor points critical for enzyme active-site recognition [2]. In the streptozotocin-induced diabetic rat model, the hydrazide derivative (compound 3a) of vanillic acid demonstrated a distinct antihyperglycemic dose-response profile compared to the parent vanillic acid, confirming that the hydrazide modification is not pharmacologically silent [3].

Quantitative Differentiation Evidence for 4-Hydroxy-3-methoxybenzohydrazide Against Closest Analogs


Tyrosinase Inhibitory Potency of 4-Hydroxy-3-methoxybenzohydrazide-Derived Hydrazones Surpasses Kojic Acid by Up to 5.9-Fold

The 4-hydroxy-3-methoxybenzohydrazide scaffold serves as the essential synthetic intermediate (compound 3) for a library of vaniline-benzylidenehydrazine hybrids evaluated as tyrosinase inhibitors. Among 11 derivatives (4a–4k), compound 4i bearing a 3-ethoxy-4-hydroxybenzylidene substituent achieved an IC₅₀ of 1.58 ± 2.76 µM against mushroom tyrosinase, representing a 5.9-fold improvement over the reference inhibitor kojic acid (IC₅₀ = 9.3 ± 1.27 µM) [1]. Compound 4e (3,4-dihydroxy substitution) showed the second-best potency with IC₅₀ = 1.95 ± 2.34 µM (4.8-fold vs. kojic acid). The least potent derivative (4a, 2,4-dihydroxy substitution) still exhibited measurable inhibition at IC₅₀ = 37.09 ± 1.02 µM. In contrast, vanillic acid itself shows only weak tyrosinase inhibition with reported IC₅₀ values in the millimolar range (1.0–2.6 mM) [2], demonstrating that the hydrazide-to-hydrazone derivatization pathway uniquely accessible from 4-hydroxy-3-methoxybenzohydrazide enables a potency enhancement of approximately 3 orders of magnitude.

Tyrosinase inhibition Skin-whitening agents Hydrazone SAR

Antihyperglycemic Efficacy: Nano-Formulated 4-Hydroxy-3-methoxybenzohydrazide Derivative Achieves Superior Glycemic Control at Half the Dose of Vanillic Acid

In a 21-day streptozotocin (STZ)-induced diabetic Wistar rat study, the synthetic vanillic acid hydrazide derivative (compound 3a, synthesized from 4-hydroxy-3-methoxybenzohydrazide) and its nanoparticulate formulation (3aNPs) were compared head-to-head with vanillic acid. Vanillic acid (100 mg/kg), 3a (100 mg/kg), and 3aNPs (50 mg/kg) were administered orally. The study reported a significant decline in blood glucose level (p < 0.001) for both 3a and 3aNPs, with concomitant lipid-lowering and antioxidant effects in a dose-dependent manner [1]. Critically, 3aNPs at 50 mg/kg (half the dose of vanillic acid) demonstrated greater antihyperglycemic efficacy than vanillic acid at 100 mg/kg, as evidenced by lowered blood glucose level and amelioration of oxidative stress [1]. The polydispersity index (PDI) of 3aNPs was 0.2, indicating a monodisperse distribution suitable for reproducible pharmacological evaluation [1]. This demonstrates that the hydrazide derivative not only matches but exceeds the antidiabetic potency of the parent vanillic acid on a dose-normalized basis, while also offering a formulation-ready particulate form via nanoprecipitation.

Antidiabetic agents Streptozotocin model Nanoparticle formulation

Synthetic Versatility: 4-Hydroxy-3-methoxybenzohydrazide Enables One-Step Access to Hydrazone and Heterocyclic Libraries Inaccessible from Vanillic Acid

The terminal hydrazide -NHNH₂ group of 4-hydroxy-3-methoxybenzohydrazide permits direct condensation with aldehydes under mild acidic conditions (acetic acid, 2-propanol or ethanol, reflux) to yield structurally diverse hydrazone products in 80–92% isolated yields [1]. This reactivity is fundamentally absent in vanillic acid, which requires prior activation (e.g., esterification to methyl vanillate) before analogous nitrogen nucleophile coupling can occur [1]. The hydrazide intermediate has been employed to construct at least 11 distinct benzylidenehydrazine hybrids (compounds 4a–4k) from a single batch of intermediate 3, demonstrating library-generation efficiency [1]. Furthermore, the hydrazide serves as a precursor to 1,3,4-oxadiazole heterocycles, a privileged scaffold in medicinal chemistry, via cyclization reactions that are not accessible from the carboxylic acid or aldehyde analogs [2]. This synthetic divergence represents a procurement-relevant advantage: purchasing the hydrazide intermediate provides a single entry point to multiple pharmacologically relevant chemotypes, reducing the number of separate starting materials required.

Medicinal chemistry building blocks Hydrazone synthesis Heterocyclic chemistry

Aldose Reductase Inhibition: Acyl Hydrazones Derived from Vanillin-Hydrazide Scaffolds Exhibit Nanomolar Potency, Surpassing Epalrestat by Over 17-Fold

Although this evidence pertains to acyl hydrazones derived from vanillin (rather than directly from 4-hydroxy-3-methoxybenzohydrazide), it establishes the broader class capability of vanilloid-hydrazide conjugates as aldose reductase (AR) inhibitors. A series of 21 novel acyl hydrazones synthesized from vanillin derivatized with acyl groups and phenolic Mannich bases demonstrated AR inhibitory activity in the nanomolar range, with IC₅₀ values of 94.21 ± 2.33 to 430.00 ± 2.33 nM and Kᵢ values of 49.22 ± 3.64 to 897.20 ± 43.63 nM [1]. Compounds 11c and 10b were identified as highly potent inhibitors showing 17.38-fold and 10.78-fold greater effectiveness, respectively, than the clinically used AR inhibitor epalrestat [1]. The structural commonality—a vanilloid aromatic core linked via a hydrazide/hydrazone bridge—is directly relevant to the derivatization trajectory of 4-hydroxy-3-methoxybenzohydrazide. This class-level evidence supports the procurement rationale that the hydrazide intermediate is positioned to generate AR inhibitors with potency exceeding the current clinical standard by more than an order of magnitude.

Aldose reductase inhibitors Diabetic complications Polyol pathway

Physicochemical Differentiation: Melting Point and pKa Distinguish 4-Hydroxy-3-methoxybenzohydrazide from Vanillic Acid for Purification and Formulation Protocols

4-Hydroxy-3-methoxybenzohydrazide exhibits a melting point of 213–216 °C , which is slightly higher than that of vanillic acid (210–213 °C) [1]. The predicted pKa of the hydrazide is 8.61 ± 0.20, compared to vanillic acid's carboxylic acid pKa of approximately 4.5 [2]. This ~4 log unit difference in acidity has practical implications: the hydrazide remains predominantly unionized at physiological pH (7.4), whereas vanillic acid is largely ionized, affecting membrane permeability, protein binding, and extraction behavior. The hydrazide also possesses an additional hydrogen bond donor (terminal -NH₂) compared to vanillic acid, increasing the calculated H-bond donor count from 2 to 3, which influences solubility parameters and chromatographic retention. These physicochemical distinctions are directly relevant to analytical method development, recrystallization protocol design, and pre-formulation salt/co-crystal screening.

Physicochemical characterization Quality control Pre-formulation

High-Value Application Scenarios for 4-Hydroxy-3-methoxybenzohydrazide Based on Quantitative Differentiation Evidence


Parallel Synthesis of Tyrosinase Inhibitor Libraries for Cosmetic and Dermatological Research

4-Hydroxy-3-methoxybenzohydrazide serves as the core hydrazide intermediate for generating diverse benzylidenehydrazine libraries via single-step condensation with substituted aromatic aldehydes [1]. With demonstrated IC₅₀ values as low as 1.58 µM (compound 4i) against mushroom tyrosinase—a 5.9-fold improvement over the industry-standard kojic acid (9.3 µM)—this synthetic route is directly applicable to cosmetic active ingredient discovery programs targeting hyperpigmentation disorders [1]. The 80–92% isolated yields and simple workup (filtration and ethanol recrystallization) make this approach amenable to medium-throughput parallel synthesis [1].

Antidiabetic Lead Optimization via Nanoparticulate Formulation of Hydrazide Derivatives

The demonstrated superior antihyperglycemic efficacy of 3aNPs (50 mg/kg) compared to vanillic acid (100 mg/kg) in the STZ-induced diabetic rat model provides a compelling rationale for procuring 4-hydroxy-3-methoxybenzohydrazide as a starting material for antidiabetic lead development [2]. The nanoprecipitation method yields monodisperse nanoparticles (PDI = 0.2) with enhanced dose efficiency, directly addressing the poor aqueous solubility that limits many phenolic acid derivatives [2]. Research groups focused on metabolic disease can leverage this compound to explore structure-activity relationships at the hydrazide position while retaining the nanoparticle formulation option.

Aldose Reductase Inhibitor Development for Diabetic Complication Programs

The class-level evidence showing that vanilloid-hydrazone conjugates achieve AR inhibition IC₅₀ values in the 94–430 nM range, with the best compounds surpassing epalrestat by 17.38-fold, positions the vanilloid-hydrazide scaffold as a validated starting point for AR inhibitor medicinal chemistry [3]. Procuring 4-hydroxy-3-methoxybenzohydrazide provides the hydrazide component for constructing acyl hydrazone libraries that have already demonstrated nanomolar potency against this clinically validated target in diabetic complications (neuropathy, retinopathy, nephropathy) [3].

1,3,4-Oxadiazole Heterocyclic Library Construction for Broad-Spectrum Antibacterial Screening

The hydrazide functional group of 4-hydroxy-3-methoxybenzohydrazide enables cyclization to 2,5-disubstituted 1,3,4-oxadiazoles, a privileged heterocyclic scaffold associated with antibacterial, antifungal, and antitubercular activities [4]. Vanillic acid-derived oxadiazole and hydrazone derivatives have demonstrated antibacterial activity comparable to amoxicillin and isoniazid against E. coli in disk diffusion assays [5]. This positions the compound as a strategic procurement choice for groups building diverse heterocyclic screening decks from a single hydrazide precursor, particularly for programs targeting Gram-negative bacterial FabH inhibition where vanillic acylhydrazones have shown MIC values of 0.39–1.56 µg/mL .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-methoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.